![molecular formula C10H10N2O4S B14323339 Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate CAS No. 106202-26-0](/img/structure/B14323339.png)
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of a nitropyridine ring attached to an ethyl ester group through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of 3-nitropyridine-2-thiol with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then heated to promote the coupling of the reactants, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitropyridine ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but lacks the sulfanyl linkage.
Thiophene derivatives: Share some structural similarities and have diverse biological activities
Uniqueness
Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is unique due to the presence of both the nitropyridine and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
106202-26-0 |
|---|---|
Formule moléculaire |
C10H10N2O4S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
ethyl 3-(3-nitropyridin-2-yl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-9(13)5-7-17-10-8(12(14)15)4-3-6-11-10/h3-7H,2H2,1H3 |
Clé InChI |
MLSMJJQDRDITHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CSC1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


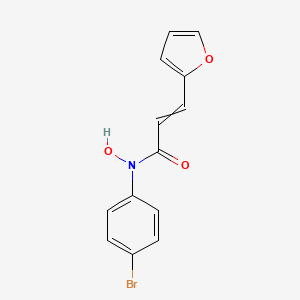


![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
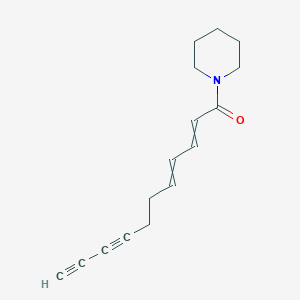
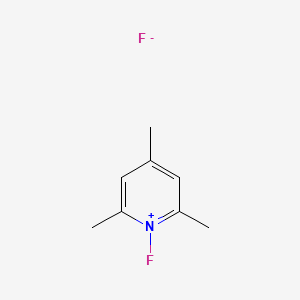
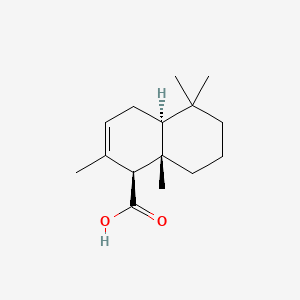
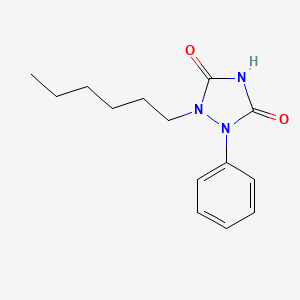
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
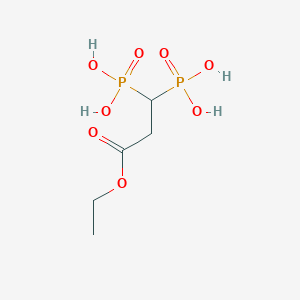
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

